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For Immediate Release

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information regarding the clinical development and

subsequent discontinuation of Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate

(NMDA) receptor antagonist. The information is presented in a question-and-answer format to

directly address potential queries arising during experimental design and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of Lanicemine's clinical

development?

A1: The clinical development of Lanicemine was discontinued by AstraZeneca in 2013

primarily because it failed to meet the primary efficacy endpoints in a pivotal Phase IIb clinical

trial, known as Study 31 or the PURSUIT study.[1] In this study, Lanicemine, when used as an

adjunctive treatment for patients with major depressive disorder (MDD) who had an inadequate

response to at least one antidepressant, did not demonstrate a statistically significant

improvement in depressive symptoms compared to placebo.[2][3]

Q2: Were there conflicting results from earlier clinical trials?

A2: Yes, the results from Study 31 were in contrast to an earlier, promising Phase IIa trial,

referred to as Study 9.[4] In Study 9, Lanicemine showed a statistically significant reduction in
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depressive symptoms compared to placebo.[5] This discrepancy between the two key studies

was a critical factor in the decision to halt further development.

Q3: What were the key differences in the patient populations between Study 9 and Study 31?

A3: While both studies enrolled patients with treatment-resistant depression, there were subtle

but potentially significant differences. Patients in Study 31 were required to have a history of

inadequate response to one to four previous antidepressant treatments, whereas patients in

Study 9 had a history of inadequate response to at least two prior antidepressant treatments.

The baseline severity of depression, as measured by the Montgomery-Åsberg Depression

Rating Scale (MADRS), was also slightly different between the two studies.

Q4: How did the efficacy of Lanicemine in these trials compare to placebo?

A4: In Study 9, both the 100 mg and 150 mg doses of Lanicemine administered three times a

week for three weeks resulted in a significantly greater reduction in MADRS scores from

baseline compared to placebo.[5] In contrast, Study 31, which evaluated 50 mg and 100 mg

doses of Lanicemine, found no statistically significant difference in the change in MADRS

scores between the Lanicemine groups and the placebo group at the primary endpoint of six

weeks.[2][3]

Troubleshooting Guide for Experimental Research
This section provides guidance for researchers investigating NMDA receptor antagonists and

encountering challenges in replicating or interpreting findings related to Lanicemine.

Issue: Discrepancy in Efficacy Results in Preclinical Models.

Potential Cause: Variability in preclinical models of depression and their translatability to the

human condition.

Troubleshooting Steps:

Model Selection: Carefully consider the specific preclinical model being used and its known

predictive validity for NMDA receptor-targeting drugs.
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Dose Response: Ensure a comprehensive dose-response study is conducted to identify the

optimal therapeutic window, as NMDA receptor antagonists can exhibit a U-shaped dose-

response curve.

Behavioral Endpoints: Utilize a battery of behavioral tests that assess different domains of

depression-like behavior to obtain a more complete picture of the compound's effects.

Issue: Difficulty in Observing a Clear Antidepressant Signal Over a High Placebo Response.

Potential Cause: The inherent variability of the placebo response in clinical trials for

depression.

Troubleshooting Steps:

Patient Selection: Implement stringent inclusion and exclusion criteria to enroll a more

homogeneous patient population. Consider baseline severity of depression as a stratification

factor.

Blinding Integrity: Ensure robust blinding procedures are in place for both patients and

investigators to minimize expectation bias.

Endpoint Selection: While the MADRS is a standard endpoint, consider incorporating

objective biomarkers, such as those derived from quantitative electroencephalography

(qEEG), to complement clinical ratings.

Quantitative Data Summary
The following tables summarize the key quantitative data from the two pivotal Phase II clinical

trials of Lanicemine.

Table 1: Efficacy Results of Lanicemine Phase IIa (Study 9)
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Treatment Group
Mean Change from
Baseline in MADRS
Score (Week 3)

95% Confidence
Interval

p-value vs. Placebo

Lanicemine 100 mg -14.6 -17.5 to -11.7 0.011

Lanicemine 150 mg -13.4 -16.3 to -10.5 0.053

Placebo -9.1 -12.1 to -6.1 -

Data from Sanacora G, et al. Mol Psychiatry. 2014.[5]

Table 2: Efficacy Results of Lanicemine Phase IIb (Study 31)

Treatment Group
Mean Change from
Baseline in MADRS
Score (Week 6)

95% Confidence
Interval

p-value vs. Placebo

Lanicemine 50 mg -12.3 -14.4 to -10.2
Not Statistically

Significant

Lanicemine 100 mg -11.6 -13.7 to -9.5
Not Statistically

Significant

Placebo -10.8 -12.9 to -8.7 -

Data from Sanacora G, et al. Neuropsychopharmacology. 2017.[2][3]

Experimental Protocols
Quantitative Electroencephalography (qEEG) Protocol for Comparing Lanicemine and

Ketamine

This protocol outlines the methodology used to compare the pharmacodynamic effects of

Lanicemine and ketamine on brain electrical activity.

Subject Population: Healthy male volunteers aged 18-55 years.

Study Design: Double-blind, placebo-controlled, crossover study.
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Drug Administration: Intravenous infusion of Lanicemine (e.g., 100 mg), ketamine (e.g., 0.5

mg/kg), or placebo over a 40-minute period.

EEG Recording:

Continuous EEG recording using a high-density electrode cap (e.g., 128 channels).

Data acquisition starts prior to infusion (baseline), continues throughout the infusion, and

for a specified period post-infusion.

Eyes-closed and eyes-open resting-state conditions are recorded.

Data Analysis:

Preprocessing of EEG data to remove artifacts (e.g., eye movements, muscle activity).

Spectral analysis to calculate power in different frequency bands (e.g., delta, theta, alpha,

beta, gamma).

Source localization techniques to identify the brain regions showing the most significant

changes in electrical activity.

Statistical comparison of changes in qEEG parameters between the active drug and

placebo groups.
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Caption: Lanicemine's mechanism of action at the NMDA receptor.
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Caption: A generalized workflow for Lanicemine clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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